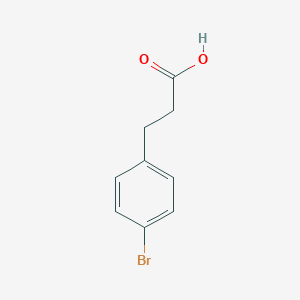
3-(4-Bromophenyl)propionic acid
Cat. No. B155501
Key on ui cas rn:
1643-30-7
M. Wt: 229.07 g/mol
InChI Key: NCSTWHYWOVZDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05936000
Procedure details


t-Butyl acetate (159 mL, 1180 mmol) was added to lithium diisopropylamide (941 mmol) in tetrahydrofuran at -78° C. followed by 4-bromobenzylbromide (200 g, 784 mmol). The bath temperature was kept at -15° C. for 4 hours whereupon the reaction was quenched with ammonium chloride. The mixture was extracted with diethyl ether and the organic layer was washed with dilute hydrochloric acid, water, and brine, drying with sodium sulfate to yield a pale oil. This was refluxed with trifluoroacetic acid (150 mL, 1960 mmol) for 1 hour. The trifluoroacetic acid was removed under vacuum and the residue was partitioned between diethyl ether and aqueous sodium hydroxide. The aqueous layer was acidified with concentrated hydrochloric acid at 0° C. and extracted with diethyl ether. This organic layer was washed with water and brine and was dried over sodium sulfate to obtain a white solid after removing solvent under vacuum, (167 g, 93%), 132-134° C. m.p.





Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4]C(C)(C)C)(=[O:3])[CH3:2].C([N-]C(C)C)(C)C.[Li+].[Br:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Br)=[CH:20][CH:19]=1.FC(F)(F)C(O)=O>O1CCCC1>[Br:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22][CH2:2][C:1]([OH:4])=[O:3])=[CH:20][CH:19]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
159 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
941 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched with ammonium chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with dilute hydrochloric acid, water, and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying with sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a pale oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The trifluoroacetic acid was removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between diethyl ether and aqueous sodium hydroxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was acidified with concentrated hydrochloric acid at 0° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
This organic layer was washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after removing solvent under vacuum, (167 g, 93%), 132-134° C. m.p.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
